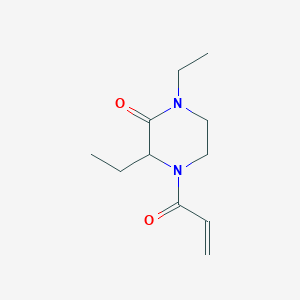
1,3-Diethyl-4-prop-2-enoylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-4-prop-2-enoylpiperazin-2-one, also known as DEPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a piperazinone derivative that has shown promising results in various scientific research applications due to its unique structure and mechanism of action.
Mechanism of Action
1,3-Diethyl-4-prop-2-enoylpiperazin-2-one works by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis, protein synthesis, and cell division. It also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and promotes cell survival.
Biochemical and Physiological Effects:
1,3-Diethyl-4-prop-2-enoylpiperazin-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing the production of reactive oxygen species (ROS) and increasing antioxidant enzyme activity. It also improves cognitive function and reduces neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3-Diethyl-4-prop-2-enoylpiperazin-2-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. However, its synthesis method is complex, and the compound is relatively unstable, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for the research on 1,3-Diethyl-4-prop-2-enoylpiperazin-2-one. One potential application is in the development of novel anticancer drugs that target specific enzymes involved in cancer cell growth and proliferation. Additionally, 1,3-Diethyl-4-prop-2-enoylpiperazin-2-one could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to optimize the synthesis method of 1,3-Diethyl-4-prop-2-enoylpiperazin-2-one and improve its stability for use in lab experiments.
In conclusion, 1,3-Diethyl-4-prop-2-enoylpiperazin-2-one is a promising compound that has shown potential in various scientific research applications. Its unique structure and mechanism of action make it a valuable candidate for the development of novel drugs for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its biochemical and physiological effects and optimize its use in lab experiments.
Synthesis Methods
1,3-Diethyl-4-prop-2-enoylpiperazin-2-one can be synthesized via a multi-step process, which involves the reaction of piperazine with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with ethyl acetoacetate and acetic anhydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
1,3-Diethyl-4-prop-2-enoylpiperazin-2-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, 1,3-Diethyl-4-prop-2-enoylpiperazin-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1,3-diethyl-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-9-11(15)12(6-3)7-8-13(9)10(14)5-2/h5,9H,2,4,6-8H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWMYHTZPBAAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CCN1C(=O)C=C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-4-prop-2-enoylpiperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

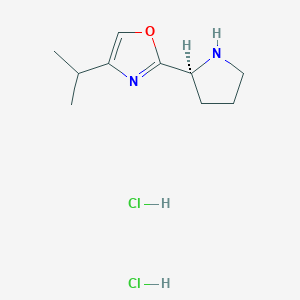

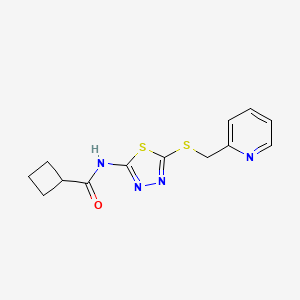

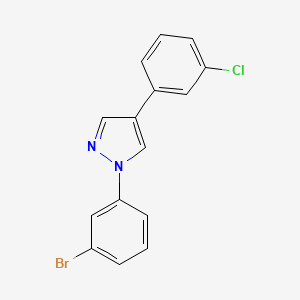

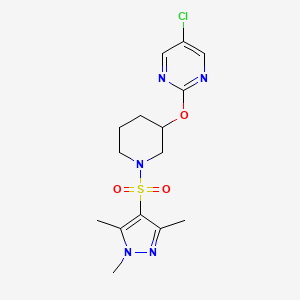
![2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432123.png)


![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2432129.png)
![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2432130.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2432131.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2432132.png)